N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds, such as piperidone analogs, involves the Mannich base formation reaction, which is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Dopamine Receptor Affinity
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide derivatives have been studied for their affinity and selectivity towards dopamine receptors. One study focused on structural modifications to enhance dopamine D(4) receptor ligand affinity, revealing that changes in the amide bond and alkyl chain length could decrease affinity. Semirigid analogues maintained similar D(4) receptor affinity levels as their open counterparts (Perrone et al., 2000).
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, including those with structural similarities to the compound of interest, has shown antimicrobial properties. A study synthesizing various 1,2,4-triazole derivatives revealed that some compounds exhibited moderate to good antimicrobial activities against tested microorganisms (Bektaş et al., 2007).
EGFR Inhibition for Anti-cancer Activity
Another area of interest is the potential anti-cancer activity through EGFR inhibition. Benzimidazole derivatives bearing 1,2,4-triazole were studied for their tautomeric properties, conformations, and anti-cancer mechanisms. These compounds showed promising results in molecular docking studies, indicating potential as EGFR inhibitors (Karayel, 2021).
Dopamine D(3) Receptor Ligand Development
Further modifications to related compounds aimed at identifying structural features conducive to dopamine D(3) receptor affinity resulted in the identification of several high-affinity D(3) ligands. This research provides insight into the development of selective ligands for neurological studies and potential therapeutic applications (Leopoldo et al., 2002).
Serotonin 5-HT4 Receptor Agonism
A study on benzamide derivatives including a piperidin-4-ylmethyl moiety investigated their effects on gastrointestinal motility, identifying compounds with selective serotonin 5-HT4 receptor agonism. This suggests potential applications in treating gastrointestinal disorders (Sonda et al., 2004).
Properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3/c1-31-20-5-3-2-4-18(20)21(29)24-16-10-12-27(13-11-16)22(30)19-14-28(26-25-19)17-8-6-15(23)7-9-17/h2-9,14,16H,10-13H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZIRPWHTXBEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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